Cas no 1373921-07-3 (6-Chloro-2,3-difluorobenzyl bromide)

6-Chloro-2,3-difluorobenzyl bromide is a halogenated benzyl bromide derivative commonly employed as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its key structural features—chloro and difluoro substituents on the aromatic ring, combined with a reactive benzyl bromide moiety—make it valuable for introducing functionalized benzyl groups into target molecules. The compound's reactivity in nucleophilic substitution and coupling reactions enables efficient derivatization, while its halogenated aromatic system enhances stability and influences electronic properties. Suitable for controlled reactions under anhydrous conditions, it is often utilized in medicinal chemistry for constructing complex scaffolds. Proper handling is required due to its lachrymatory and moisture-sensitive nature.
6-Chloro-2,3-difluorobenzyl bromide structure
1373921-07-3 structure
Product name:6-Chloro-2,3-difluorobenzyl bromide
CAS No:1373921-07-3
MF:C7H4BrClF2
MW:241.460467338562
MDL:MFCD22201040
CID:3161166
PubChem ID:86277642

6-Chloro-2,3-difluorobenzyl bromide Chemical and Physical Properties

Names and Identifiers

    • 6-Chloro-2,3-difluorobenzyl bromide
    • 6-Chloro-2,3-difluorobenzyl broMide, 97%
    • Benzene, 2-(bromomethyl)-1-chloro-3,4-difluoro-
    • QQNVQIPCUVOBAT-UHFFFAOYSA-N
    • YEC92107
    • 2-(bromomethyl)-1-chloro-3,4-difluorobenzene
    • AKOS026670966
    • DTXSID401257010
    • JS-5043
    • SCHEMBL14577004
    • 1373921-07-3
    • MFCD22201040
    • MDL: MFCD22201040
    • Inchi: InChI=1S/C7H4BrClF2/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2
    • InChI Key: QQNVQIPCUVOBAT-UHFFFAOYSA-N
    • SMILES: C1=C(C(=C(C(=C1)F)F)CBr)Cl

Computed Properties

  • Exact Mass: 239.91530g/mol
  • Monoisotopic Mass: 239.91530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0Ų
  • XLogP3: 3.3

Experimental Properties

  • Density: 1.7±0.1 g/cm3
  • Melting Point: 100-102℃
  • Boiling Point: 220.6±35.0 °C at 760 mmHg
  • Flash Point: 87.2±25.9 °C
  • Vapor Pressure: 0.2±0.4 mmHg at 25°C

6-Chloro-2,3-difluorobenzyl bromide Security Information

6-Chloro-2,3-difluorobenzyl bromide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB350815-10 g
6-Chloro-2,3-difluorobenzyl bromide; 97%
1373921-07-3
10g
€469.00 2022-06-10
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H33634-1g
6-Chloro-2,3-difluorobenzyl bromide, 97%
1373921-07-3 97%
1g
¥2532.00 2023-03-13
TRC
C108320-500mg
6-Chloro-2,3-difluorobenzyl bromide
1373921-07-3
500mg
$ 185.00 2022-06-06
TRC
C108320-1000mg
6-Chloro-2,3-difluorobenzyl bromide
1373921-07-3
1g
$ 300.00 2022-06-06
abcr
AB350815-10g
6-Chloro-2,3-difluorobenzyl bromide, 97%; .
1373921-07-3 97%
10g
€469.00 2024-04-19
abcr
AB350815-5g
6-Chloro-2,3-difluorobenzyl bromide, 97%; .
1373921-07-3 97%
5g
€289.20 2024-04-19
abcr
AB350815-1g
6-Chloro-2,3-difluorobenzyl bromide, 97%; .
1373921-07-3 97%
1g
€121.90 2024-04-19
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H33634-5g
6-Chloro-2,3-difluorobenzyl bromide, 97%
1373921-07-3 97%
5g
¥10050.00 2023-03-13
Ambeed
A251035-1g
2-(Bromomethyl)-1-chloro-3,4-difluorobenzene
1373921-07-3 95%
1g
$168.0 2025-02-26
Ambeed
A251035-5g
2-(Bromomethyl)-1-chloro-3,4-difluorobenzene
1373921-07-3 95+%
5g
$285.0 2023-06-25

Additional information on 6-Chloro-2,3-difluorobenzyl bromide

Introduction to 6-Chloro-2,3-difluorobenzyl bromide (CAS No. 1373921-07-3)

6-Chloro-2,3-difluorobenzyl bromide, identified by its CAS number 1373921-07-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of halogenated aromatic alkanes and exhibits unique structural and chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of both chlorine and fluorine substituents on the benzyl group enhances its reactivity, making it a versatile building block for the development of more complex molecules.

The significance of 6-Chloro-2,3-difluorobenzyl bromide lies in its applications across multiple domains, particularly in medicinal chemistry and agrochemical synthesis. Its molecular structure allows for facile functionalization, enabling chemists to introduce additional substituents or modify existing ones through various reaction pathways. This flexibility is crucial for designing novel compounds with tailored biological activities.

In recent years, there has been a surge in research focused on developing new therapeutic agents with improved efficacy and reduced side effects. 6-Chloro-2,3-difluorobenzyl bromide has emerged as a key intermediate in the synthesis of several pharmacologically active compounds. For instance, its incorporation into heterocyclic scaffolds has led to the discovery of potential inhibitors targeting various disease pathways. The fluorine atoms in its structure contribute to metabolic stability, a desirable trait in drug candidates designed to prolong half-life and enhance bioavailability.

The compound's reactivity also makes it an attractive candidate for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental in constructing complex organic molecules. These reactions are widely employed in the synthesis of biaryl compounds and amides, respectively, which are prevalent motifs in many drugs currently on the market. The chlorine substituent further enhances its utility by participating in nucleophilic substitution reactions, allowing for further derivatization.

One notable application of 6-Chloro-2,3-difluorobenzyl bromide is in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are often implicated in diseases such as cancer. By modifying the benzyl group or introducing additional functional groups via reactions involving this compound, researchers can fine-tune the binding affinity and selectivity of kinase inhibitors. This approach has led to several promising candidates that are currently undergoing preclinical evaluation.

The agrochemical industry has also benefited from the use of 6-Chloro-2,3-difluorobenzyl bromide. Its structural features make it a suitable precursor for synthesizing herbicides and fungicides with enhanced potency against resistant strains of pests. The ability to easily modify its molecular framework allows chemists to develop compounds that disrupt specific metabolic pathways in weeds or fungi while maintaining low toxicity to non-target organisms.

The synthesis of 6-Chloro-2,3-difluorobenzyl bromide itself is an intricate process that requires careful optimization to ensure high yield and purity. Typically, it involves multi-step reactions starting from commercially available aromatic precursors. Advanced techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods are often employed to introduce the desired substituents at specific positions on the benzene ring. The bromination step is particularly critical, as it introduces the reactive bromine atom necessary for subsequent transformations.

In conclusion, 6-Chloro-2,3-difluorobenzyl bromide (CAS No. 1373921-07-3) is a multifaceted compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features enable diverse synthetic strategies, making it an indispensable tool for chemists working on drug discovery and crop protection agents. As research continues to uncover new therapeutic targets and sustainable agricultural solutions, the demand for this intermediate is expected to grow further.

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Amadis Chemical Company Limited
(CAS:1373921-07-3)6-Chloro-2,3-difluorobenzyl bromide
A998982
Purity:99%
Quantity:10g
Price ($):265.0